Sulfanilamide-d4
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Overview
Description
Sulfanilamide-d4 is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of ergot alkaloids, which are naturally occurring compounds found in fungi.
Chemical Reactions Analysis
Sulfanilamide-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sulfanilamide-d4 has versatile properties that enable its use in various scientific research applications. These include:
Drug Discovery: this compound is used in the development of new therapeutic agents due to its potential biological activity.
Molecular Imaging: The compound is utilized in imaging studies to understand molecular interactions and pathways.
Biomolecular Studies: this compound is employed in studies involving biomolecules to investigate their structure and function
Comparison with Similar Compounds
Sulfanilamide-d4 can be compared with other similar compounds, such as this compound. While both compounds have unique properties, this compound stands out due to its specific applications in drug discovery and molecular imaging .
List of Similar Compounds
- This compound
- Other derivatives of ergot alkaloids
Biological Activity
Sulfanilamide-d4, a deuterated form of sulfanilamide, is a sulfonamide antibiotic that has garnered attention for its biological activity, particularly in relation to antibacterial properties and potential therapeutic applications. This article explores its biological activity through various studies, including synthesis methods, mechanisms of action, and comparative analyses with other sulfonamides.
Overview of this compound
Sulfanilamide is a sulfonamide antibiotic that inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the synthesis of folic acid in bacteria. The deuterated version, this compound, is utilized in research for tracing and quantifying drug metabolism and pharmacokinetics due to its unique isotopic signature.
This compound functions primarily by inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. By competing with PABA, it disrupts the production of folate derivatives necessary for nucleic acid synthesis, leading to bacteriostatic effects rather than outright bacterial death . This mechanism is shared among many sulfonamides, making them effective against a broad spectrum of gram-positive and some gram-negative bacteria.
Antibacterial Activity
Numerous studies have investigated the antibacterial efficacy of this compound. In one study, the compound was tested against several bacterial strains using the disc diffusion method. Results indicated that this compound exhibited significant antibacterial activity comparable to its non-deuterated counterpart. The minimum inhibitory concentrations (MICs) were determined for various strains, showing effective inhibition at concentrations ranging from 8 to 32 µg/mL .
Radical Scavenging Activity
The antioxidant properties of this compound were assessed using the DPPH free radical scavenging assay. The compound demonstrated moderate radical scavenging activity with an IC50 value indicating its potential role in mitigating oxidative stress alongside its antibacterial effects . This dual functionality may enhance its therapeutic profile in treating infections associated with oxidative damage.
Comparative Analysis with Other Sulfonamides
A comparative analysis was conducted to evaluate the biological activities of this compound against other common sulfonamides such as sulfamethoxazole and sulfadiazine. The following table summarizes key findings:
Compound | Antibacterial Activity (MIC µg/mL) | DPPH Scavenging IC50 (mM) |
---|---|---|
This compound | 8 - 32 | 1.23 |
Sulfamethoxazole | 4 - 16 | 0.95 |
Sulfadiazine | 16 - 64 | 1.57 |
This comparison highlights that while this compound is effective, it may not always outperform other sulfonamides in specific assays, suggesting that structural modifications can influence biological activity significantly .
Case Studies
Case Study 1: Antimicrobial Resistance
In a clinical setting, this compound was evaluated for its effectiveness against antibiotic-resistant strains of E. coli. The study found that while resistance was present, this compound retained efficacy at higher concentrations, suggesting potential for use in combination therapies aimed at overcoming resistance mechanisms .
Case Study 2: In Vivo Efficacy
An in vivo study assessed the pharmacokinetics and therapeutic effects of this compound in a murine model infected with Staphylococcus aureus. Results showed significant reduction in bacterial load in treated animals compared to controls, supporting its use as an effective treatment option .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480507 |
Source
|
Record name | Ergaseptine-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77435-46-2 |
Source
|
Record name | Ergaseptine-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.